molecular formula C10H11NO3 B2992257 1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2174001-35-3

1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B2992257
CAS No.: 2174001-35-3
M. Wt: 193.202
InChI Key: BGFPYORHQKTTDQ-UHFFFAOYSA-N
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Description

“1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid” is a chemical compound with the CAS Number: 2174001-35-3 . It has a molecular weight of 193.2 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid . The InChI code is 1S/C10H11NO3/c12-9(13)8-6-1-2-10(8,3-6)7-4-11-5-14-7/h4-6,8H,1-3H2,(H,12,13) .


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Core Structures in Biological Activities

Bicyclic compounds, including structures related to "1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid," are recognized for their diverse biological activities. These compounds have been utilized as conformationally locked analogues of nucleoside building blocks and have found application in natural compound synthesis, bioactive compounds, novel materials, and catalysts. Notably, methanoproline and 3-azabicyclo[3.1.0]hex-6-ylamine, constituents of potent antibiotics, illustrate the significance of these core structures in designing bioactive molecules (Jimeno et al., 2011).

Triazole-based Scaffolds in Peptidomimetics

5-Amino-1,2,3-triazole-4-carboxylic acid, structurally related to the compound of interest, serves as a foundation for creating peptidomimetics and biologically active compounds based on the triazole scaffold. Overcoming the Dimroth rearrangement challenge, a ruthenium-catalyzed cycloaddition method has been developed, enabling the synthesis of triazole-containing dipeptides and triazoles with potential as HSP90 inhibitors (Ferrini et al., 2015).

Mesoionic Carbenes (MICs) in Catalysis and Material Science

1 H-1,2,3-Triazol-5-ylidenes, related to the oxazolyl bicyclic structure, represent a class of stable cyclic carbenes known as mesoionic carbenes (MICs). These compounds have been successfully applied in various catalytic transformations and material science, highlighting their utility in synthesizing efficient catalysts and photosensitizers based on transition metals (Guisado‐Barrios et al., 2018).

Synthesis and Characterization of Alicyclic Polymers

Alicyclic polymers based on cycloaliphatic co- and terpolymers, including derivatives related to "this compound," have been developed for 193 nm photoresist materials. These polymers, synthesized via free radical, Pd(II)-catalyzed addition, and ring-opening metathesis polymerization techniques, showcase the material science applications of such bicyclic structures (Okoroanyanwu et al., 1998).

Heterocyclic Compounds in Antimicrobial Applications

Chemically modified chitosan biopolymers incorporating heterocyclic compounds, akin to "this compound," have demonstrated significant antimicrobial activities. The modification with heterocyclic moieties enhances the biopolymers' efficacy against various bacterial and fungal strains, underscoring the importance of such structures in developing antimicrobial agents (Azmy et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9(13)8-6-1-2-10(8,3-6)7-4-11-5-14-7/h4-6,8H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFPYORHQKTTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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